![molecular formula C22H27N5O B14291793 N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 115129-59-4](/img/structure/B14291793.png)
N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is a complex organic compound that features both diphenylmethoxy and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine typically involves multiple steps, starting with the preparation of the diphenylmethoxy and imidazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine involves its interaction with specific molecular targets, such as imidazole receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Shares the diphenylmethoxy moiety.
Histamine: Contains the imidazole ring.
Cimetidine: Another imidazole-containing compound used in medicine.
Uniqueness
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is unique due to its combination of both diphenylmethoxy and imidazole moieties, which confer distinct chemical and biological properties not found in the individual components.
Propriétés
Numéro CAS |
115129-59-4 |
|---|---|
Formule moléculaire |
C22H27N5O |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1-(2-benzhydryloxyethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C22H27N5O/c23-22(25-13-7-12-20-16-24-17-27-20)26-14-15-28-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,16-17,21H,7,12-15H2,(H,24,27)(H3,23,25,26) |
Clé InChI |
HRKLSLHRTZOWMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNC(=NCCCC3=CN=CN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
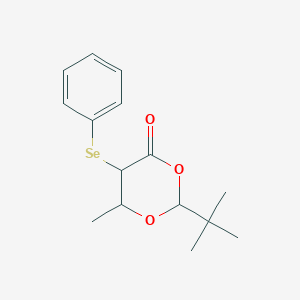
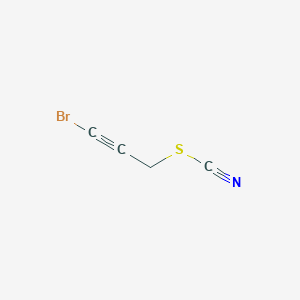
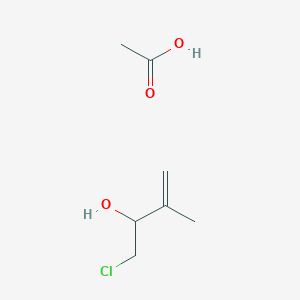

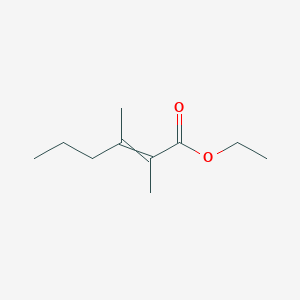
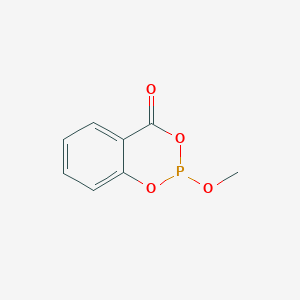
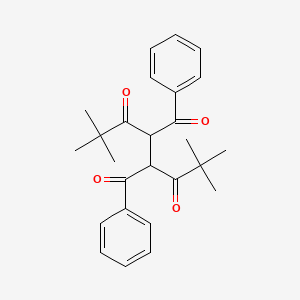
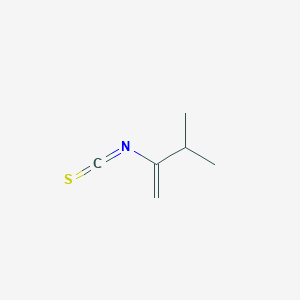
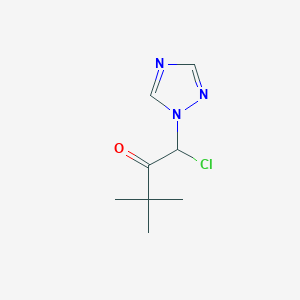
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
